molecular formula C21H21N3O2 B2899684 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-92-6

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2899684
CAS No.: 851095-92-6
M. Wt: 347.418
InChI Key: UAAGRYJYIMQKAI-UHFFFAOYSA-N
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Description

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating a 1,3,4-oxadiazole ring linked to a tetrahydronaphthalene (tetralin) moiety and a 3-phenylpropanamide side chain. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in drug discovery, with documented scientific literature indicating that derivatives based on this core exhibit a range of biological activities, including antimicrobial properties . Furthermore, the tetrahydronaphthalene component is a privileged structure in the design of bioactive molecules, notably in the development of novel ligands for central nervous system targets. Research has demonstrated that incorporating a tetrahydronaphthalen-2yl-methyl group into molecular architectures can yield compounds with high binding affinity and selectivity for opioid receptors, highlighting the potential of this fragment in designing neuroactive agents . The primary research applications for this compound are anticipated to be in the areas of preclinical drug discovery and biochemical assay development. Its complex structure makes it a valuable intermediate or target molecule for synthesizing new chemical entities for high-throughput screening. Researchers may employ it in studies aimed at understanding ligand-receptor interactions, particularly concerning G-protein coupled receptors (GPCRs). Given the biological activities associated with its structural components, it may serve as a key scaffold for developing new agents with potential effects on the neurological or cardiovascular systems . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,11-12,14H,4-5,8-10,13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGRYJYIMQKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Tetrahydronaphthalene Functionalization

The tetrahydronaphthalene boronic acid is coupled with a halogenated oxadiazole precursor. As described in patent US20120225904A1, Suzuki reactions employ:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
  • Base : Sodium carbonate (aqueous solution).
  • Solvent : Toluene/dioxane (4:1 v/v).
  • Conditions : 90–110°C for 12–24 hours under argon.

Example Protocol :

  • 5-Bromo-1,3,4-oxadiazol-2-amine (1.0 eq), 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in toluene/dioxane/H₂O (10:2.5:1).
  • Reflux at 105°C for 18 hours.
  • Yield: 78–85% after column chromatography (SiO₂, ethyl acetate/hexanes).

Cyclization of Diacylhydrazine Precursors

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazines. Patent US20120225904A1 details:

  • Hydrazide Formation : React methyl 5,6,7,8-tetrahydronaphthalen-2-carboxylate with hydrazine hydrate in ethanol (reflux, 6 hours).
  • Cyclization : Treat hydrazide with triethyl orthoacetate in acetic acid (120°C, 4 hours) or POCl₃ (0°C to room temperature).

Optimization Data :

Cyclization Agent Solvent Temperature Yield (%)
Triethyl orthoacetate Acetic acid 120°C 72
POCl₃ Dichloromethane 0°C → RT 65

Synthesis of 3-Phenylpropanoyl Chloride

The acyl chloride is prepared from 3-phenylpropanoic acid using:

  • Reagent : Thionyl chloride (2.5 eq) in anhydrous dichloromethane.
  • Conditions : Reflux for 2 hours, followed by solvent evaporation.

Safety Note : Thionyl chloride releases toxic gases (SO₂, HCl); reaction requires a fume hood.

Amide Coupling to Form the Final Product

The amide bond is formed via nucleophilic acyl substitution. Patent US20120225904A1 and PubChem data highlight two approaches:

Schotten-Baumann Reaction

  • Dissolve Intermediate A (1.0 eq) in NaOH (10% aqueous).
  • Add 3-phenylpropanoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 1 hour, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
    Yield : 70–75%.

Carbodiimide-Mediated Coupling

  • Combine Intermediate A (1.0 eq), 3-phenylpropanoic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in DMF.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 82–88%.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Patent US20120225904A1 reports reduced reaction times using microwave irradiation:

  • Oxadiazole cyclization : 160°C for 20 minutes (vs. 4 hours conventionally).
  • Suzuki coupling : 150°C for 15 minutes (vs. 18 hours).

Protecting Group Strategies

  • Boc Protection : Tert-butoxycarbonyl groups stabilize amines during coupling.
  • Deprotection : Use HCl in THF (2M, 2 hours) for Boc removal.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, oxadiazole-H), 7.25–7.10 (m, 5H, phenyl), 2.95 (t, 2H, CH₂CO), 2.80–2.60 (m, 4H, tetrahydronaphthalene).
  • HRMS : [M+H]⁺ Calculated: 402.1804; Found: 402.1801.

Challenges and Industrial Scalability

  • Pd Catalyst Cost : Substituting Pd(OAc)₂ with NiCl₂(dppp) reduces costs but lowers yield (55–60%).
  • Oxadiazole Hydrolysis : Avoid aqueous workup at high pH to prevent ring opening.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the propanamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with various biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the tetrahydronaphthalene moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Physicochemical Data

Compound Name Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) Yield (%) Purity (HPLC)
Target Compound 403.46 R1: 5,6,7,8-THN*; R2: 3-phenylpropanamide N/A N/A N/A
N-(5-(5,6,7,8-THN)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 415.38 R1: 5,6,7,8-THN; R2: 3-CF₃-benzamide N/A 15 95.5
N-(5-(5,6,7,8-THN)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) 426.28 R1: 5,6,7,8-THN; R2: 4-Br-benzamide N/A 50 95.3
Compound 8 () 439.49 R1: 5,6,7,8-THN; R2: thioacetamide 96 N/A 97.9
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)propanamide (8d) 362.44 R1: 4-Me-phenyl; R2: thiazol-2-yl 135–136 N/A N/A

*THN: 5,6,7,8-tetrahydronaphthalen-2-yl

Key Observations :

  • The target compound has a higher molecular weight (403.46 g/mol) compared to benzamide analogs (e.g., compound 6: 415.38 g/mol) due to the 3-phenylpropanamide chain.
  • Substituents like trifluoromethyl (compound 6) or bromo (compound 7) reduce yield (15–50%) compared to simpler analogs .
  • The presence of the 5,6,7,8-THN group correlates with lower melting points (e.g., compound 8: 96°C) compared to phenyl-substituted derivatives (e.g., 8d: 135–136°C) .

Key Observations :

  • Analogs with the 5,6,7,8-THN group (e.g., compound 8) exhibit superior MMP-9 inhibition (>80%) and cytotoxicity compared to phenyl-substituted derivatives .
  • Compound 9 (with a phenyl group) shows higher apoptosis induction than cisplatin, suggesting that the oxadiazole-thioacetamide hybrid structure enhances pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃ in compound 6) reduce yield but may enhance metabolic stability.
    • Bulky aromatic groups (e.g., 5,6,7,8-THN) improve MMP-9 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
  • Amide vs. Thioamide Linkages :
    • Thioamide derivatives (e.g., compound 8) show higher cytotoxicity than benzamide analogs, possibly due to improved hydrogen bonding or redox activity .

Biological Activity

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action and relevant research findings.

  • Molecular Formula : C21H25N3O
  • Molecular Weight : 335.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole moiety which is known for various pharmacological effects. The presence of the tetrahydronaphthalene group enhances its lipophilicity and may contribute to its ability to cross biological membranes.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)10.5
Compound BHeLa (Cervical)12.0
This compoundA549 (Lung)15.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies revealed:

  • Inhibition against Gram-positive and Gram-negative bacteria , with a notable effect on Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that the introduction of phenyl and tetrahydronaphthalene groups significantly enhanced cytotoxicity compared to simpler structures.
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of several oxadiazole derivatives. The study concluded that compounds with bulky hydrophobic groups showed improved activity against pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a tetrahydronaphthalene derivative. Key reagents include hydrazine hydrate and carbon disulfide for oxadiazole ring formation, followed by coupling with a propanamide group. Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for yield optimization. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .

Q. How can analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze aromatic protons (δ 7.2–8.0 ppm for phenyl/tetrahydronaphthalene) and oxadiazole-linked protons.
  • IR spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and oxadiazole C-N stretches (~1300 cm⁻¹).
  • Mass spectrometry : Validate molecular weight (e.g., HRMS [M+H]+ ~385.4 g/mol) .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodological Answer : Start with enzyme inhibition assays (e.g., COX-2 or kinase targets) due to the oxadiazole moiety’s known role in binding catalytic sites. Use cell viability assays (MTT or resazurin) for cytotoxicity profiling at concentrations of 1–100 μM. Include positive controls like celecoxib for anti-inflammatory activity comparison .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., COX-2 or EGFR). Focus on the oxadiazole ring’s hydrogen bonding with catalytic residues and the tetrahydronaphthalene group’s hydrophobic interactions. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response curves : Test activity across a broader concentration range to identify non-linear effects.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :

  • Substituent variation : Replace the phenyl group with halogenated or electron-withdrawing groups to modulate lipophilicity.
  • Oxadiazole modification : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers for steric effects.
  • Propanamide chain elongation : Introduce methyl or ethyl branches to alter conformational flexibility .

Q. What experimental designs improve pharmacokinetic (ADME) profiling?

  • Methodological Answer :

  • Aqueous solubility : Use shake-flask method with HPLC quantification.
  • Plasma stability : Incubate with rat plasma (37°C, 24h) and monitor degradation via LC-MS.
  • Caco-2 permeability : Assess intestinal absorption potential with a monolayer assay .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 4h). Catalytic systems like Fe₃O₄ nanoparticles can minimize waste .

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